molecular formula C12H15NO2 B515157 N-(2-allyl-3-methoxyphenyl)acetamide CAS No. 340774-74-5

N-(2-allyl-3-methoxyphenyl)acetamide

Cat. No.: B515157
CAS No.: 340774-74-5
M. Wt: 205.25g/mol
InChI Key: STVGRQZNNMNQGP-UHFFFAOYSA-N
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Description

N-(2-Allyl-3-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by a phenyl ring with two key substituents: a methoxy group (-OCH₃) at the meta position (C3) and an allyl group (-CH₂CH=CH₂) at the ortho position (C2). The acetamide moiety (-NHCOCH₃) is attached to the phenyl ring’s nitrogen, forming a planar structure conducive to intermolecular interactions such as hydrogen bonding.

However, its specific pharmacological profile remains underexplored in the literature provided.

Properties

CAS No.

340774-74-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25g/mol

IUPAC Name

N-(3-methoxy-2-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-4-6-10-11(13-9(2)14)7-5-8-12(10)15-3/h4-5,7-8H,1,6H2,2-3H3,(H,13,14)

InChI Key

STVGRQZNNMNQGP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC=C1)OC)CC=C

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, enhancing the phenyl ring’s electron density. This contrasts with electron-withdrawing groups like nitro (-NO₂) in N-(3-nitrophenyl)acetamide, which reduce electron density and influence hydrogen-bonding patterns in crystal structures .
  • Crystallography: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic or orthorhombic crystal systems, with lattice constants sensitive to substituent size and polarity . The allyl group in the target compound likely induces similar structural distortions.

Pharmacological Activity Trends

  • Anticancer Activity :

    • N-(4-Methoxyphenyl) derivatives with sulfonylquinazoline moieties demonstrate potent anticancer activity (e.g., compound 40 in ). The absence of a sulfonyl group in the target compound may reduce such activity, though the allyl group could confer unique selectivity.
    • Methoxy positioning matters: N-(2-methoxyphenyl)acetamide analogs show lower activity compared to para-substituted derivatives, suggesting that the ortho-methoxy group in the target compound may sterically hinder target binding .
  • Antimicrobial Potential: Thiazolidinone-containing acetamides (e.g., derivatives in ) exhibit antibacterial activity, but this is contingent on heterocyclic appendages absent in the target compound.

Q & A

Q. What strategies validate target engagement in complex cellular models?

  • Methodological Answer :
  • Fluorescent Probes : Conjugate the compound with BODIPY for live-cell imaging .
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins .
  • Transcriptomics : RNA-seq to identify downstream pathways modulated by the compound .

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